molecular formula C18H17ClN4O2S2 B12194405 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B12194405
M. Wt: 420.9 g/mol
InChI Key: NSELVIDLCABJIB-GDNBJRDFSA-N
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Preparation Methods

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazolidinone and imidazole moieties.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and imidazole moieties. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide include:

The uniqueness of this compound lies in its combination of a thiazolidinone ring, a chlorobenzylidene group, and an imidazole moiety, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17ClN4O2S2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C18H17ClN4O2S2/c19-14-4-1-3-13(9-14)10-15-17(25)23(18(26)27-15)11-16(24)21-5-2-7-22-8-6-20-12-22/h1,3-4,6,8-10,12H,2,5,7,11H2,(H,21,24)/b15-10-

InChI Key

NSELVIDLCABJIB-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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